{2-[2-(4-Bromo-3-methylphenoxy)-ethoxy]-ethyl}-carbamic acid benzyl ester
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Overview
Description
{2-[2-(4-Bromo-3-methylphenoxy)-ethoxy]-ethyl}-carbamic acid benzyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a brominated phenoxy group, an ethoxy linkage, and a carbamic acid benzyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[2-(4-Bromo-3-methylphenoxy)-ethoxy]-ethyl}-carbamic acid benzyl ester typically involves multiple steps. One common method starts with the bromination of 3-methylphenol to obtain 4-bromo-3-methylphenol. This intermediate is then reacted with ethylene oxide to form 2-(4-bromo-3-methylphenoxy)ethanol. The next step involves the reaction of this intermediate with ethylene carbonate to produce 2-[2-(4-bromo-3-methylphenoxy)-ethoxy]ethanol. Finally, this compound is treated with benzyl chloroformate in the presence of a base to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
{2-[2-(4-Bromo-3-methylphenoxy)-ethoxy]-ethyl}-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The brominated phenoxy group can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and corresponding reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, {2-[2-(4-Bromo-3-methylphenoxy)-ethoxy]-ethyl}-carbamic acid benzyl ester is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of brominated phenoxy compounds on cellular processes. It may also serve as a probe to investigate enzyme-substrate interactions.
Medicine
In medicine, derivatives of this compound may have potential as therapeutic agents. For example, the brominated phenoxy group could be modified to enhance binding affinity to specific biological targets.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including pharmaceuticals and agrochemicals. Its unique structure allows for the development of novel compounds with specific properties.
Mechanism of Action
The mechanism of action of {2-[2-(4-Bromo-3-methylphenoxy)-ethoxy]-ethyl}-carbamic acid benzyl ester involves its interaction with specific molecular targets. The brominated phenoxy group may interact with enzymes or receptors, altering their activity. The ethoxy linkage and carbamic acid benzyl ester moiety may also play a role in modulating the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylphenol: A simpler brominated phenol with similar chemical properties.
2-(4-Bromo-3-methylphenoxy)ethanol: An intermediate in the synthesis of the target compound.
Benzyl carbamate: A related compound with a carbamic acid benzyl ester moiety.
Uniqueness
{2-[2-(4-Bromo-3-methylphenoxy)-ethoxy]-ethyl}-carbamic acid benzyl ester is unique due to its combination of a brominated phenoxy group, an ethoxy linkage, and a carbamic acid benzyl ester moiety
Properties
IUPAC Name |
benzyl N-[2-[2-(4-bromo-3-methylphenoxy)ethoxy]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO4/c1-15-13-17(7-8-18(15)20)24-12-11-23-10-9-21-19(22)25-14-16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFFKKZPRFKDEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCOCCNC(=O)OCC2=CC=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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